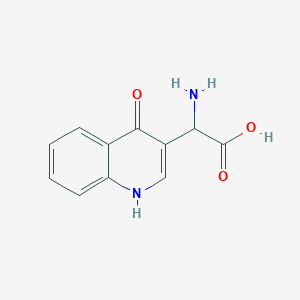
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid with ketones or aldehydes under specific conditions to form γ-hydroxyquinoline derivatives . Another method includes the use of activated alkynes in the presence of catalysts like PPh3, which facilitates the formation of substituted 4-quinolones .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium and copper. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit a range of biological activities. These derivatives are often used in medicinal chemistry for developing new therapeutic agents .
Applications De Recherche Scientifique
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Industrially, it is used in the production of dyes, pigments, and other chemical intermediates .
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid can be compared with other similar compounds like quinoline, quinolone, and their derivatives. These compounds share a common quinoline scaffold but differ in their substituents and biological activities. For example, quinolones are well-known for their antibacterial properties, while this compound exhibits a broader range of activities, including anticancer and anti-inflammatory effects .
List of Similar Compounds:- Quinoline
- Quinolone
- 4-Hydroxyquinoline
- 3-Aminoquinoline
- 2-Aminoquinoline
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
158619-69-3 |
|---|---|
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-amino-2-(4-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c12-9(11(15)16)7-5-13-8-4-2-1-3-6(8)10(7)14/h1-5,9H,12H2,(H,13,14)(H,15,16) |
Clé InChI |
HEMXMJXUGSSOBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
Synonymes |
4-HQAAA 4-hydroxyquinoline-3-(alpha-aminoacetic acid) 4-hydroxyquinoline-3-aminoacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















